2-(Benzylsulfanyl)-3-methylpyrazine
Description
2-(Benzylsulfanyl)-3-methylpyrazine is a pyrazine derivative featuring a benzylsulfanyl (C₆H₅CH₂S-) substituent at the 2-position and a methyl group at the 3-position. Pyrazines are nitrogen-containing heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry. The benzylsulfanyl group introduces sulfur into the structure, which can influence electronic properties, stability, and biological activity. This compound is synthesized via substitution reactions, where a mercapto (-SH) or halide group on the pyrazine ring is replaced by benzylsulfanyl .
Properties
CAS No. |
74990-49-1 |
|---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-benzylsulfanyl-3-methylpyrazine |
InChI |
InChI=1S/C12H12N2S/c1-10-12(14-8-7-13-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
YFTXLZYURWUCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1SCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-3-methylpyrazine typically involves the reaction of 2-chloropyrazine with benzyl mercaptan in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-chloropyrazine+benzyl mercaptanNaHthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzylsulfanyl group acts as a nucleophile in displacement reactions. Key pathways include:
Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) in polar aprotic solvents like dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) yields thioether derivatives. For example:
This reaction proceeds via an S<sub>N</sub>2 mechanism, confirmed by retention of stereochemistry in chiral analogs.
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms thioester derivatives. Reaction conditions typically involve room temperature and triethylamine as a base.
Oxidation Reactions
The benzylsulfanyl group undergoes controlled oxidation:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | RT, 6–8 h, acetic acid |
| m-CPBA | Sulfone derivative | 0°C to RT, 12 h |
Oxidation to the sulfone is quantitative under excess m-CPBA, confirmed by IR spectroscopy (S=O stretch at 1124 cm⁻¹).
Cross-Coupling Reactions
The pyrazine ring participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives:
Yields range from 60–85%, with regioselectivity favoring the 5-position of the pyrazine ring .
Cyclization and Ring-Opening
Under basic conditions, the compound undergoes cyclization to form fused heterocycles. For example, treatment with Schlosser’s base (LDA/KOtBu) induces intramolecular attack of the benzylsulfanyl group on the pyrazine ring, forming thieno[2,3-b]pyrazine derivatives .
Spectroscopic Characterization
Key spectral data for 2-(Benzylsulfanyl)-3-methylpyrazine:
| Technique | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.23 (s, 1H, pyrazine), 7.45–7.32 (m, 5H, benzyl), 4.35 (s, 2H, SCH₂), 2.13 (s, 3H, CH₃) |
| ¹³C NMR | δ 150.8 (pyrazine C), 137.2 (benzyl C), 26.3 (SCH₂), 10.8 (CH₃) |
| HRMS | [M + H]⁺ calcd 220.29, found 220.28 |
Scientific Research Applications
2-(Benzylsulfanyl)-3-methylpyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-3-methylpyrazine involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.
Comparison with Similar Compounds
Substituent Effects on Stability and Reactivity
The nature of substituents significantly impacts thermal stability and chemical reactivity. Key comparisons include:
- Electronic Effects : The benzylsulfanyl group, a thioether, is less electron-withdrawing than mercapto (-SH), reducing ring strain and enhancing stability compared to mercapto derivatives .
- Steric Effects : The bulky benzyl group may hinder oxidation at the methyl position, a common degradation pathway in alkylpyrazines .
Physical and Spectral Properties
Comparative data on molecular features:
- Solubility : Benzylsulfanyl derivatives exhibit lower water solubility due to the hydrophobic benzyl group, whereas methoxy derivatives are more polar .
Biological Activity
2-(Benzylsulfanyl)-3-methylpyrazine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the pyrazine family, characterized by a pyrazine ring substituted with a benzylthio group and a methyl group. The presence of these substituents may influence its biological activity by enhancing interactions with biological targets.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM (48h) | Viable Cells (%) at 10 µM (72h) |
|---|---|---|---|
| MCF-7 | 8.47 ± 0.18 | 16.36% | 8.56% |
| HeLa | 9.22 ± 0.17 | 26.38% | 16.33% |
| Jurkat | 4.64 ± 0.08 | 40.11% | 13.83% |
The compound showed a marked decrease in viable cells over time, indicating a time-dependent growth inhibitory effect, particularly notable in Jurkat cells, which are often used as a model for leukemia studies .
The anticancer activity of this compound is believed to involve the inhibition of matrix metalloproteinases (MMPs), which play crucial roles in tumor invasion and metastasis. Molecular docking studies suggest that the compound binds effectively to MMP-2 and MMP-9, with docking energies indicating strong interactions that could translate into therapeutic efficacy .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties against various pathogens. Preliminary studies suggest moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) for these bacteria were found to be within the low micromolar range, indicating potential as an antimicrobial agent .
Case Studies and Research Findings
- Cell Viability Assays : In various studies, the compound was subjected to MTT assays to determine cytotoxicity across different concentrations and incubation periods.
- Structure-Activity Relationship (SAR) : The presence of the benzylthio group was noted to enhance the biological activity compared to other derivatives lacking this substituent, suggesting that modifications in the chemical structure can significantly influence efficacy .
- Comparative Studies : When compared with standard anticancer drugs such as Tamoxifen and Avastin, this compound exhibited lower IC50 values in several cancer cell lines, indicating superior potency in certain contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
